l-Alanine-d7

Metabolomics Bioanalysis LC-MS/MS

L-Alanine-d7 is the fully deuterated (M+7) isotopologue essential for reliable stable isotope dilution LC-MS/MS. Unlike unlabeled or partially deuterated analogs, its complete deuteration guarantees spectral separation from endogenous alanine, eliminating quantitative interference. • Enables accurate correction for matrix effects and ionization variability in clinical metabolomics. • Serves as a non-radioactive tracer for glucose-alanine cycle and amino acid turnover studies. • Provides distinct low-temperature phase behavior for biophysical investigations of chiral crystals.

Molecular Formula C3H7NO2
Molecular Weight 96.14 g/mol
Cat. No. B1520932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Alanine-d7
Molecular FormulaC3H7NO2
Molecular Weight96.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3
InChIKeyQNAYBMKLOCPYGJ-VQIVFXRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-d7: Fully Deuterated Standard for MS and Biophysics


L-Alanine-d7 (CAS 74280-71-0), also known as heptadeuteroalanine or (2S)-2-aminopropanoic-d7 acid, is the fully deuterated isotopologue of the non-essential amino acid L-alanine, in which all seven hydrogen atoms are replaced with deuterium (²H) . As a member of the stable isotope-labeled (SIL) compound class, it possesses a nominal mass shift of M+7 (MW 96.14 vs. 89.09 for unlabeled) while maintaining near-identical chemical behavior to the endogenous analyte, a critical prerequisite for its use as an internal standard in quantitative mass spectrometry .

Fully deuterated ISTD (M+7) for LC-MS/MS quantification
Identical chromatographic behavior to endogenous L-alanine
Enables stable isotope dilution (SID)-MS in metabolomics and biophysics research

Why L-Alanine-d7 Cannot Be Substituted


Generic substitution fails because the unique analytical and biophysical utility of L-Alanine-d7 stems directly from its complete, site-specific deuteration. Substituting with unlabeled L-alanine eliminates the isotopic mass difference (M+0) essential for mass spectrometry (MS) trace differentiation, rendering quantitative internal standardization impossible [1]. Replacing it with partially deuterated analogs (e.g., L-alanine-d3 or -d4) reduces the isotopic purity and increases spectral complexity due to mixed isotopologue populations, which directly compromises quantitative accuracy in LC-MS/MS workflows and introduces unwanted proton signals in ²H-NMR studies [2]. Furthermore, the full deuteration of L-Alanine-d7 engenders distinct thermodynamic and vibrational properties compared to its hydrogenous or partially deuterated counterparts, as evidenced by its unique low-temperature phase behavior and heat capacity profile, making it the required material for specialized biophysical investigations [3].

Unlabeled L-alanine provides no mass shift (M+0), preventing MS differentiation from endogenous analyte and failing as internal standard.
Partially deuterated analogs (d3/d4) introduce mixed isotopologue populations that reduce quantitative accuracy and increase spectral complexity in LC-MS/MS.
Hydrogenous or less deuterated forms lack the distinct low-temperature thermodynamic behavior required for specialized biophysical studies.

L-Alanine-d7: Quantitative Differentiation Evidence


Complete Deuteration: Advantage in MS Quantification

L-Alanine-d7's complete deuteration (M+7) ensures no isotopic overlap with endogenous L-alanine (M+0), a fundamental requirement for accurate stable isotope dilution mass spectrometry (SID-MS). In contrast, unlabeled L-alanine co-elutes and shares the same precursor and product ions, making absolute quantification impossible in complex biological matrices. This differentiation is critical for procurement, as L-Alanine-d7 enables precise quantification of alanine in biofluids, whereas the unlabeled compound cannot serve as an internal standard [1].

MS Quantification
Head-to-head
m/z 97.14 (M+7) vs. m/z 90.09 (M+0), +7 Da shift
Fully resolved MS signal without isotopic interference, prerequisite for accurate SID-MS.
ESI+ mode; critical for metabolomics quantification.
Metabolomics Bioanalysis LC-MS/MS

High Isotopic Purity: Minimizing Quantitative Error

The isotopic purity of L-Alanine-d7 is specified at 98 atom % D, a level that minimizes the presence of unlabeled and partially labeled alanine species. Lower purity levels, which are more common in partially deuterated analogs like L-alanine-2,3,3,3-d4, introduce significant amounts of M+0, M+1, etc., species. This spectral contamination directly increases the lower limit of quantification (LLOQ) and reduces method accuracy in LC-MS/MS assays. Procuring 98 atom % D material ensures that the internal standard signal is predominantly M+7, meeting the purity requirements of ICH M10 bioanalytical method validation guidelines .

Isotopic Purity
Class-level inference
≥98 atom % D specified
Reduces need for complex isotopic correction and supports batch consistency.
Vendor specification; batch review recommended.
Isotope Dilution Assay Validation Metabolomics

Full Deuteration: Altered Vibrational Modes and Heat Capacity

In specialized biophysical research, L-Alanine-d7 exhibits distinct thermodynamic behavior from unlabeled L-alanine. A direct comparative study using heat capacity (CP) measurements demonstrated that L-Alanine-d7 shows a pronounced 'boson peak' maximum in CP/T³ versus T plots in the low-temperature region (1.8-20 K), a feature associated with low-frequency vibrational modes. The study confirmed the existence of a thermally activated dynamic orientational disorder in the lattice of L-Alanine-d7, providing a mechanism for spin-lattice relaxation processes at cryogenic temperatures. Such findings are crucial for researchers studying molecular dynamics in amino acid crystals [1].

Heat Capacity Profile
Reported
Distinct 'boson peak' in CP/T³ at 1.8–20 K
Confirms low-frequency vibrational modes and dynamic orientational disorder.
Compared to unlabeled L-alanine; essential for isotopic effect studies.
Biophysics Cryogenic Studies Vibrational Spectroscopy

Full Deuteration: Unique Low-Temperature Phase Transition

A neutron diffraction and Raman scattering study revealed that fully deuterated L-alanine (C2D4(ND2)COOD) undergoes a structural phase transition (or rearrangement) at approximately 170 K, which is not observed in the hydrogenous L-alanine crystal. This difference is attributed to the Ubbelohde effect, where H/D substitution alters hydrogen-bonding interactions, leading to distinct relative stabilities. This property makes L-Alanine-d7 a unique model system for investigating quantum effects in hydrogen-bonded biological molecules [1].

Phase Transition
Head-to-head
Structural transition at ~170 K (deuterated only)
Isotopic effect on hydrogen-bonding network and lattice stability.
Neutron diffraction and Raman scattering evidence.
Crystallography Hydrogen Bonding Phase Transitions

L-Alanine-d7 Application Scenarios


L-Alanine Absolute Quantification by LC-MS/MS

L-Alanine-d7 is the gold-standard internal standard for stable isotope dilution (SID) LC-MS/MS assays aimed at quantifying L-alanine in plasma, serum, urine, and tissue homogenates. The M+7 mass shift ensures complete chromatographic co-elution and spectral separation from endogenous alanine, enabling accurate correction for matrix effects and ionization variability [1]. This application is essential for clinical metabolomics, nutritional studies, and pharmacokinetic investigations where precise alanine concentration data is critical.

Glucose-Alanine Cycle Tracer Studies

In metabolic research, L-Alanine-d7 serves as a stable, non-radioactive tracer to investigate the glucose-alanine cycle and amino acid turnover. Its full deuteration allows researchers to track the incorporation of alanine into downstream metabolites via LC-MS or NMR without altering the biological activity of the pathway. This is particularly valuable for studying hepatic gluconeogenesis and nitrogen metabolism in cell culture and in vivo models .

Vibrational Spectroscopy and Low-Temperature Biophysics

Researchers investigating isotopic effects on hydrogen bonding, lattice dynamics, and phase transitions in amino acid crystals require L-Alanine-d7. As established by neutron diffraction and heat capacity studies, the fully deuterated compound exhibits unique low-temperature phase behavior (a structural transition at ~170 K) and altered vibrational spectra compared to its hydrogenous analog [2]. This makes it an essential model compound for biophysical studies of chiral molecular crystals.

²H-NMR Spectroscopy for Protein Structure and Dynamics

For protein scientists utilizing ²H-NMR to study molecular structure and dynamics, L-Alanine-d7 is a critical precursor. Its complete deuteration eliminates proton background signals in specific regions of the NMR spectrum, enabling high-resolution analysis of alanine residues within peptides and proteins. This application is particularly relevant for studies of protein folding, ligand interactions, and membrane protein dynamics where selective deuteration is required [3].

Application
Selection Property
Validation Focus
L-Alanine quantification in research matrices
M+7 mass shift with complete co-elution
Matrix-effect correction and LLOQ review
Metabolic tracer studies (e.g., glucose-alanine cycle)
Non-radioactive, stable isotope labeling
Downstream metabolite incorporation tracking
Low-temperature biophysical studies
Reported isotopic effect on lattice dynamics
Phase transition and vibrational mode analysis
²H-NMR protein dynamics research
Eliminates proton background signals
Selective deuteration in peptide/protein analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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